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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two prominent ethylene

inhibitors, Aviglycine (AVG) and 1-Methylcyclopropene (1-MCP), in delaying the ripening

process of bananas (Musa spp.). The information presented herein is supported by

experimental data to aid in the selection and application of these compounds in postharvest

research and technology.

Mechanisms of Action: A Fundamental Divergence
The primary driver of ripening in climacteric fruits like bananas is the phytohormone ethylene.

Aviglycine and 1-MCP intervene in the ethylene-mediated ripening process at two distinct

points: synthesis and perception.

Aviglycine (AVG): An Inhibitor of Ethylene Biosynthesis

Aviglycine, also known as aminoethoxyvinylglycine, acts as a competitive inhibitor of the

enzyme ACC (1-aminocyclopropane-1-carboxylic acid) synthase.[1][2][3][4] This enzyme

catalyzes the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor to

ethylene.[2][3] By blocking this crucial step, AVG effectively reduces the endogenous

production of ethylene, thereby delaying the onset of ripening.[1][5]

1-Methylcyclopropene (1-MCP): An Inhibitor of Ethylene Action
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In contrast, 1-MCP does not affect ethylene synthesis. Instead, it acts as an antagonist to the

ethylene receptors in the fruit's cells.[6][7][8][9] 1-MCP has a high affinity for these receptors

and binds to them irreversibly, preventing ethylene from binding and initiating the downstream

signaling cascade that leads to ripening.[9][10] This effectively makes the fruit insensitive to the

presence of both endogenous and exogenous ethylene.[11]

Comparative Efficacy: Experimental Data
The following tables summarize the quantitative effects of Aviglycine and 1-MCP on key

ripening parameters in bananas, compiled from various studies. It is important to note that the

effectiveness of these treatments can vary based on factors such as banana cultivar, maturity

stage at harvest, concentration of the inhibitor, application method, and storage conditions.[12]

Table 1: Effect of Aviglycine and 1-MCP on Banana Fruit Firmness (N)

Treatment Day 0 Day 4 Day 8 Day 12 Day 16

Control

(Untreated)
11.76 ~4.0 <1.0 <1.0 <1.0

Aviglycine

(AVG)
11.76 ~7.0 ~3.0 ~1.5 <1.0

1-MCP (400

nL/L)
11.76 11.5 11.0 10.5 9.8

Data synthesized from multiple sources indicating general trends.[2][12][13][14]

Table 2: Influence of Aviglycine and 1-MCP on Peel Color (L, a, b*)**
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Treatment Parameter Day 0 Day 5 Day 10 Day 15

Control

(Untreated)
L* (Lightness) 55-60 65-70 70-75 60-65

a* (Green to

Red)
-10 to -12 -5 to -7 0 to 2 5 to 8

b* (Blue to

Yellow)
35-40 50-55 60-65 55-60

Aviglycine

(AVG)
L* (Lightness) 55-60 60-65 68-72 65-70

a* (Green to

Red)
-10 to -12 -8 to -10 -3 to -5 0 to 2

b* (Blue to

Yellow)
35-40 45-50 55-60 58-62

1-MCP (400

nL/L)
L* (Lightness) 55-60 58-62 60-65 62-68

a* (Green to

Red)
-10 to -12 -10 to -11 -9 to -10 -7 to -9

b* (Blue to

Yellow)
35-40 40-45 45-50 50-55

Data presented as ranges to reflect typical changes observed in studies.[12][15][16][17][18]

Table 3: Comparison of Total Soluble Solids (TSS) Content (°Brix)
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Treatment Day 0 Day 4 Day 8 Day 12 Day 16

Control

(Untreated)
4-6 10-14 18-22 20-24 20-24

Aviglycine

(AVG)
4-6 8-10 14-18 18-22 20-24

1-MCP (250

ppb)
4-6 5-7 6-8 8-10 10-12

Data synthesized from multiple sources indicating general trends.[13][19][20]

Table 4: Effect on Ethylene Production (µL/kg·h)

Treatment Day 0
Climacteric Peak
(Day)

Peak Production

Control (Untreated) <0.1 8 2.0 - 50.0

Aviglycine (AVG) <0.1 Delayed Significantly Reduced

1-MCP (250 ppb) <0.1 Delayed by 20 days
Delayed and

Suppressed

Data synthesized from multiple sources.[14][19][21][22][23] Note: The range of ethylene

production can be wide depending on the banana variety and measurement conditions.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are generalized protocols for the application of Aviglycine and 1-MCP and the

measurement of key ripening parameters.

3.1. Application of Ripening Inhibitors

Aviglycine (AVG) Application:
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Preparation: AVG is typically available as a water-soluble powder or liquid concentrate. A

stock solution is prepared by dissolving the required amount in deionized water to achieve

the desired concentration (e.g., 0.8 g/L).[2]

Application Method: For postharvest application, bananas are dipped in the AVG solution

for a specified duration (e.g., 5-10 minutes). For preharvest application, the solution is

sprayed onto the banana bunches on the plant at a specific time before harvest (e.g., 78

days after the last hand formation).[2]

Post-application: The treated bananas are air-dried before being stored under controlled

temperature and humidity conditions.

1-Methylcyclopropene (1-MCP) Application (Gaseous Exposure):

Preparation: 1-MCP is typically generated from a powder formulation upon dissolution in

water. The amount of powder is calculated based on the volume of the airtight container

and the desired final concentration (e.g., 150-600 ppb).[24][25]

Application: Bananas are placed in an airtight container or chamber. The 1-MCP is

generated within the sealed container, and the bananas are exposed for a specific

duration (e.g., 12-24 hours) at a controlled temperature (e.g., 17-21°C).[24][25] A fan may

be used to ensure even distribution of the gas.[25]

Post-application: After the exposure period, the container is vented, and the bananas are

stored under the desired experimental conditions.

3.2. Measurement of Ripening Parameters

Fruit Firmness:

Instrument: A texture analyzer or penetrometer equipped with a cylindrical probe (e.g., 7-8

mm diameter) is used.[26][27][28][29]

Procedure: The probe is penetrated into the pulp of the banana at a constant speed (e.g.,

50 mm/min).[29] Measurements are typically taken at the midpoint of the fruit.
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Data: The maximum force (in Newtons) required to puncture the pulp is recorded as the

firmness.[26][29]

Peel Color:

Instrument: A colorimeter (e.g., HunterLab, Minolta) is used to measure the peel color in

the CIE Lab* color space.[16][17][18][30]

Procedure: The colorimeter is calibrated using a standard white tile. Measurements are

taken at three different points on the equatorial region of the banana.

Data: The L* (lightness), a* (greenness to redness), and b* (blueness to yellowness)

values are recorded.[17][30]

Total Soluble Solids (TSS):

Instrument: A digital or handheld refractometer is used.[31][32][33][34]

Procedure: A small sample of the banana pulp is homogenized, and a few drops of the

juice are placed on the prism of the refractometer.

Data: The TSS is measured in degrees Brix (°Brix), which corresponds to the percentage

of soluble solids in the sample.[32]

Ethylene Production:

Instrument: A gas chromatograph (GC) equipped with a flame ionization detector (FID).

[21][22][23][35]

Procedure: Individual bananas are enclosed in an airtight container of a known volume for

a specific period (e.g., 1 hour) at a controlled temperature.[35] A sample of the headspace

gas is then withdrawn using a gas-tight syringe and injected into the GC.

Data: The concentration of ethylene in the sample is determined by comparing the peak

area to that of a known ethylene standard. The production rate is then calculated and

expressed as µL of ethylene per kilogram of fruit per hour (µL/kg·h).[21]
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Visualizing the Mechanisms and Workflow
Diagrams of Signaling Pathways and Experimental Workflow

Ethylene Biosynthesis

Inhibition by Aviglycine

Ethylene Signaling Pathway

Inhibition by 1-MCP

S-adenosyl-
methionine (SAM)

1-aminocyclopropane-
1-carboxylic acid (ACC)

ACC Synthase
EthyleneACC Oxidase

Aviglycine (AVG)
Inhibits

Ethylene

Ethylene Receptor
(e.g., ETR1)

Binds

CTR1
(Negative Regulator)

Inactivates EIN2Represses EIN3/EILs
(Transcription Factors)

Activates Ripening-related
Gene Expression

Activates Ripening Response
(Softening, Color Change, etc.)1-MCP

Blocks Binding

Click to download full resolution via product page

Caption: Mechanisms of action for Aviglycine and 1-MCP in the ethylene pathway.
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Ripening Parameter Measurements
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Caption: A generalized experimental workflow for comparing ripening inhibitors.

Conclusion
Both Aviglycine and 1-MCP are effective in delaying the ripening of bananas, but they do so

through different mechanisms, resulting in varied outcomes.
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1-MCP generally demonstrates a more potent and prolonged inhibition of ripening,

significantly delaying changes in firmness, peel color, and soluble solids content by blocking

ethylene perception.[9][19] This makes it a highly effective tool for extending the postharvest

life of bananas. However, the timing of application is critical; it must be applied before

significant ethylene exposure for maximum efficacy.[9]

Aviglycine, by inhibiting ethylene synthesis, also effectively delays ripening, although often

to a lesser extent than 1-MCP.[9] Some studies suggest that AVG-treated fruit may develop a

more desirable color upon ripening compared to 1-MCP treated fruit.[9]

The choice between Aviglycine and 1-MCP will depend on the specific objectives of the

research or application, including the desired length of storage, the target market, and

considerations of cost and application logistics. For maximal extension of green life, 1-MCP

appears to be the more powerful option. However, for applications where a more moderate

delay and potentially better final fruit quality are desired, Aviglycine presents a viable

alternative. Further research directly comparing the two under identical conditions is warranted

to fully elucidate their respective advantages and disadvantages for different banana cultivars

and supply chain requirements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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